molecular formula C10H12ClN B180997 N-(4-chlorobenzyl)prop-2-en-1-amine CAS No. 69957-80-8

N-(4-chlorobenzyl)prop-2-en-1-amine

Cat. No.: B180997
CAS No.: 69957-80-8
M. Wt: 181.66 g/mol
InChI Key: MXLWFBBJEPONGS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorobenzyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)prop-2-en-1-amine typically involves the reaction of 4-chlorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol, potassium cyanide in water, or primary amines in ethanol.

Major Products Formed

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Products where the chlorine atom is replaced by the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)prop-2-en-1-amine: Similar structure but with a methoxy group instead of a chlorine atom.

    N-(4-nitrobenzyl)prop-2-en-1-amine: Contains a nitro group instead of a chlorine atom.

    N-(4-fluorobenzyl)prop-2-en-1-amine: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

N-(4-chlorobenzyl)prop-2-en-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWFBBJEPONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405915
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-80-8
Record name 4-Chloro-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69957-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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